molecular formula C17H24O4S B8115953 2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate

2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate

Cat. No.: B8115953
M. Wt: 324.4 g/mol
InChI Key: OSQZZCXYMNXFNS-HWKANZROSA-N
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Description

2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclooctene ring, an oxyethyl group, and a 4-methylbenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate typically involves the reaction of cyclooct-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The cyclooctene ring can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can undergo reduction to form cyclooctane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include substituted ethers, amines, and thiols.

    Oxidation Reactions: Products include epoxides and diols.

    Reduction Reactions: Products include cyclooctane derivatives.

Scientific Research Applications

2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.

    Biology and Medicine: It is explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate involves its ability to undergo various chemical transformations. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The cyclooctene ring can participate in oxidation and reduction reactions, leading to the formation of various functionalized derivatives. These transformations are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound contains an azido group instead of the cyclooctene ring and is used in click chemistry and bioconjugation reactions.

    2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound contains a methoxy group and is used in the synthesis of polyethylene glycol (PEG) derivatives.

Uniqueness

2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate is unique due to the presence of the cyclooctene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4S/c1-15-9-11-17(12-10-15)22(18,19)21-14-13-20-16-7-5-3-2-4-6-8-16/h3,5,9-12,16H,2,4,6-8,13-14H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQZZCXYMNXFNS-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC/C=C/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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